molecular formula C10H16O3 B8537332 Methyl 2-acetyl-5-methyl-4-hexenoate

Methyl 2-acetyl-5-methyl-4-hexenoate

Cat. No.: B8537332
M. Wt: 184.23 g/mol
InChI Key: VPWWPYGSRYKBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Key features include:

  • Functional groups: ester, acetyl, conjugated alkene.
  • Stereochemistry: The double bond at position 4 may exhibit E/Z isomerism, influencing reactivity.
  • Synthesis: Likely synthesized via esterification of the corresponding carboxylic acid or through Claisen-Schmidt condensation.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 2-acetyl-5-methylhex-4-enoate

InChI

InChI=1S/C10H16O3/c1-7(2)5-6-9(8(3)11)10(12)13-4/h5,9H,6H2,1-4H3

InChI Key

VPWWPYGSRYKBJH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C(=O)C)C(=O)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Differences Reactivity/Applications
Methyl 2-hydroxyacetate Replaces acetyl group with hydroxyl; lacks alkene Less electrophilic; used as solvent or intermediate in biodegradable polymers .
Methyl 4-methylpentenoate Lacks acetyl group; simpler structure Lower steric hindrance; common in fragrance synthesis.
Methyl 3-acetylhexenoate Acetyl group at position 3 instead of 2 Altered conjugation pattern; may impact UV absorption or catalytic hydrogenation.

Physicochemical Properties (Hypothetical Data)

Property Methyl 2-acetyl-5-methyl-4-hexenoate Methyl 2-hydroxyacetate Methyl 4-methylpentenoate
Boiling Point ~220°C (est.) 144°C 160°C
LogP 2.5 (predicted) -0.3 1.8
Electrophilicity High (due to α,β-unsaturated ester) Low Moderate

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